beta-Isocomene

Description

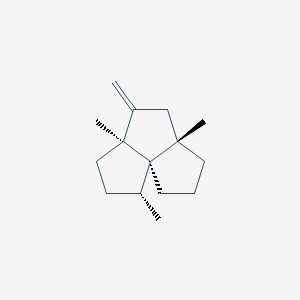

Structure

2D Structure

3D Structure

Properties

CAS No. |

71596-72-0 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,2R,5S,8S)-2,5,8-trimethyl-6-methylidenetricyclo[6.3.0.01,5]undecane |

InChI |

InChI=1S/C15H24/c1-11-6-9-14(4)12(2)10-13(3)7-5-8-15(11,13)14/h11H,2,5-10H2,1,3-4H3/t11-,13+,14+,15-/m1/s1 |

InChI Key |

KPKLYXVMHOVJJL-UQOMUDLDSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@]13CCC[C@]3(CC2=C)C)C |

Canonical SMILES |

CC1CCC2(C13CCCC3(CC2=C)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Investigations of Beta Isocomene

General Biogenesis of Sesquiterpenes: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

All terpenes, including sesquiterpenes like beta-isocomene, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgpnas.org In higher plants and other organisms, two distinct and independently evolved biosynthetic pathways are responsible for producing these fundamental precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. rsc.org

The MVA pathway, which starts with the condensation of three acetyl-CoA molecules, is primarily located in the cytoplasm. pnas.orgrsc.org It is traditionally considered the source of IPP for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgnih.gov The MEP pathway, also known as the non-mevalonate pathway, begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and operates within the plastids. pnas.org This pathway is generally responsible for producing the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and carotenoids (C40). rsc.orgresearchgate.net

While these pathways are spatially separated, there is substantial evidence of metabolic "crosstalk" or exchange of intermediates between the cytoplasm and plastids. rsc.orgnih.gov Studies using stable isotope labeling have shown that both the MVA and MEP pathways can contribute to the formation of a single class of terpenoids. For instance, in some species, the MEP pathway has been shown to provide precursors for cytosolic sesquiterpene synthesis through the export of an intermediate like IPP from the plastids to the cytosol. pnas.orgacs.org The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FDS), yields the C15 compound farnesyl diphosphate (FPP), the direct linear precursor for all sesquiterpenes. pnas.orgresearchgate.net

| Pathway | Location | Starting Materials | Primary Products |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Monoterpenes, Diterpenes, Carotenoids |

Enzymatic Catalysis in this compound Biosynthesis

The transformation of the linear FPP molecule into the complex tricyclic structure of this compound is catalyzed by a specific class of enzymes known as terpene synthases (TPS). These enzymes are responsible for generating the vast structural diversity found in the terpene family.

The formation of the isocomene (B14461869) carbon skeleton is a specialized enzymatic function. While a dedicated this compound synthase has not been exhaustively characterized in all organisms, research on related synthases provides significant insight. A notable example is the identification of an α-isocomene synthase from chamomile (Matricaria recutita).

In a study of chamomile, a multiproduct terpene synthase, designated MrTPS2, was identified and found to be primarily expressed in the roots. mpg.denih.gov When expressed in E. coli and incubated with FPP, MrTPS2 produced (-)-α-isocomene as its major product, along with several other minor sesquiterpenes. mpg.deresearchgate.net This discovery provided the first direct enzymatic link to the isocomene skeleton in plants. enzyme-database.org

Further research in other species has identified enzymes that produce similar triquinane structures. For example, a terpene synthase from Streptomyces clavuligerus was identified as a cucumene synthase, which catalyzes the formation of (5S,7S,10R,11S)-cucumene, another linear triquinane sesquiterpene. osti.govnih.govresearchgate.net Additionally, comparative transcriptome analysis in Xanthium strumarium identified a putative isocomene synthase (XsTPS4) based on its high amino acid identity (73%) to the chamomile isocomene synthase. frontiersin.org

Table 1: Characterized Terpene Synthases Producing Triquinane Skeletons

| Enzyme Name | Source Organism | Major Product(s) | Substrate | Cellular Location of Expression | Reference(s) |

|---|---|---|---|---|---|

| α-Isocomene synthase (MrTPS2) | Matricaria recutita (Chamomile) | (-)-α-Isocomene | Farnesyl diphosphate (FPP) | Roots | mpg.de, nih.gov |

| Cucumene synthase | Streptomyces clavuligerus | (5S,7S,10R,11S)-cucumene | Farnesyl diphosphate (FPP) | N/A (Bacterial) | osti.gov, nih.gov, researchgate.net |

| Putative Isocomene synthase (XsTPS4) | Xanthium strumarium | Isocomene (inferred) | Farnesyl diphosphate (FPP) | Glandular Trichomes | frontiersin.org |

The catalytic mechanism of terpene synthases is one of the most complex in biochemistry, involving a cascade of reactions orchestrated within a single active site. The biosynthesis of this compound from FPP is a classic example of this enzymatic prowess.

The process is initiated by a Class I terpene cyclase mechanism, which involves the ionization of the substrate FPP. acs.org This is facilitated by a cluster of three magnesium ions (Mg²⁺) coordinated by conserved aspartate-rich motifs (DDXXD and NSE/DTE) in the enzyme's active site. nih.gov The departure of the diphosphate group generates a farnesyl carbocation. nih.gov

This highly reactive carbocation is then guided by the three-dimensional contour of the enzyme's active site, which acts as a template to control the subsequent cyclization and rearrangement steps. nih.gov For the formation of the isocomene skeleton, the farnesyl cation is believed to first cyclize to form a humulyl cation intermediate. This is followed by a second cyclization to generate a protoilludyl cation. A series of subsequent 1,2-hydride and methyl shifts (Wagner-Meerwein rearrangements) lead to the critical presilphiperfolanyl cation intermediate. acs.org Finally, a terminal cyclization and deprotonation yield the stable tricyclic structure of isocomene. The specific stereochemistry of this compound is determined by the precise folding of the substrate and the stabilization of specific cationic intermediates within the chiral environment of the active site.

Identification and Characterization of Terpene Synthases (TPS) Involved in Triquinane Formation

Comparative Biosynthetic Studies of this compound and Related Sesquiterpenes

The biosynthesis of this compound is closely related to that of other triquinane sesquiterpenes. Many of these compounds are believed to diverge from a common carbocationic intermediate, with the final product being determined by the specific terpene synthase involved. acs.org

For instance, the presilphiperfolan-8-yl cation is a key branch point in the biosynthesis of several triquinane natural products. acs.org In the fungus Botrytis cinerea, the enzyme BcBOT2 catalyzes the quenching of this cation with a water molecule to produce presilphiperfolan-8β-ol, a precursor to the phytotoxin botrydial. acs.orgacs.org In contrast, an isocomene synthase guides the same precursor through a different series of rearrangements and deprotonation to form the isocomene scaffold. This demonstrates how different enzymes can evolve to channel a common intermediate toward distinct structural outcomes.

Phylogenetic analyses of terpene synthase gene sequences also provide comparative insights. The α-isocomene synthase from chamomile (MrTPS2), for example, belongs to the TPS-a subfamily, which includes most angiosperm sesquiterpene synthases. mpg.denih.gov Comparative transcriptomics in Xanthium strumarium showed that its putative isocomene synthase (XsTPS4) was phylogenetically related to the chamomile enzyme, while other identified synthases from the same plant were more closely related to germacrene A synthase or β-caryophyllene synthase. frontiersin.org This highlights the evolutionary divergence of these enzymes from common ancestors to achieve different catalytic functions and produce a diverse array of sesquiterpene skeletons from the same FPP precursor.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| This compound |

| Botrydial |

| Beta-caryophyllene |

| (5S,7S,10R,11S)-cucumene |

| Dimethylallyl diphosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Germacrene A |

| Glyceraldehyde-3-phosphate |

| Humulyl cation |

| Isopentenyl diphosphate (IPP) |

| Methylerythritol phosphate (MEP) |

| Penifulvin A |

| Pentalenene (B1246303) |

| Presilphiperfolan-8β-ol |

| Presilphiperfolanyl cation |

| Protoilludyl cation |

| Pyruvate |

Advanced Synthetic Methodologies for Beta Isocomene and Its Stereoisomers

Total Synthesis Strategies of (±)-Beta-Isocomene

The pursuit of (±)-β-isocomene has spurred the creation of diverse and innovative synthetic routes. These strategies are often characterized by a key transformation that efficiently assembles the core triquinane skeleton from simpler precursors. Methodologies range from Lewis acid-mediated rearrangements and thermal cyclizations to complex photochemical transformations, each offering a unique approach to this challenging molecular architecture.

A powerful strategy for constructing the angular triquinane skeleton involves a ring-enlargement protocol centered on a chelation-controlled, regioselective epoxide-carbonyl rearrangement. Tobe and coworkers demonstrated this approach in a successful total synthesis of (±)-isocomene and (±)-β-isocomene. rsc.orgrsc.org Their synthesis begins with the construction of a bicyclic precursor containing an epoxide and a carbonyl group in a specific spatial arrangement.

The key transformation was the Lewis acid-mediated rearrangement of a hydroxy epoxide. nih.govacs.org This step proceeded with high regioselectivity, dictated by chelation control, to yield the desired tricyclic carbon framework. rsc.org The resulting intermediate was then elaborated through a series of further manipulations to afford (±)-β-isocomene. nih.govacs.org This method showcases how a carefully orchestrated rearrangement can effectively expand a bicyclic system into the more complex tricyclic core of the target molecule. rsc.org The regioselectivity of this rearrangement is crucial, as it is determined by the migratory aptitude of the epoxide substituents and the specific Lewis acid and solvent system used. etsu.edu

Key Features of the Epoxide-Carbonyl Rearrangement Strategy:

| Feature | Description | Reference |

|---|---|---|

| Key Reaction | Chelation-controlled epoxide-carbonyl rearrangement | rsc.orgrsc.org |

| Function | Ring enlargement to form the triquinane core | nih.govacs.org |

| Control Element | Lewis acid catalysis directs regioselectivity | etsu.edu |

| Outcome | Successful total synthesis of (±)-β-isocomene | nih.govacs.org |

The intramolecular thermal ene reaction has proven to be a highly effective method for forming critical carbon-carbon bonds in a stereoselective manner during the synthesis of (±)-β-isocomene. Oppolzer and coworkers pioneered a route where the key step involved the thermal cyclization of an appropriately substituted 1,7-octadien-3-one (B8614520) derivative. unige.chresearchgate.netresearchgate.net

This key transformation establishes the C-7, C-8 bond of the isocomene (B14461869) skeleton, creating one of the five-membered rings of the triquinane system with excellent stereocontrol. unige.chresearchgate.net The precursor for the ene reaction is assembled in a linear fashion, and the thermal cyclization then efficiently stitches it into a bicyclic intermediate. unige.ch Subsequent transformations, including a ring contraction, are then employed to convert this intermediate into (±)-β-isocomene and its isomer, (±)-isocomene. unige.chresearchgate.net This strategy highlights the power of the intramolecular ene reaction to build cyclic systems from acyclic precursors in a single, predictable step. scripps.eduacs.org

Photochemical reactions offer a powerful means to generate molecular complexity rapidly, often forming strained intermediates that are inaccessible through thermal methods. acs.orgresearchgate.net Several distinct photochemical strategies have been leveraged to construct the triquinane core of β-isocomene. These methods typically involve a light-induced cycloaddition to form a polycyclic intermediate, which then undergoes rearrangement or fragmentation to reveal the desired carbon skeleton.

Photochemical Approaches to Triquinane Core Construction

Intramolecular [2+2] Photocycloadditions and Subsequent Rearrangements

One of the most prominent photochemical strategies involves an intramolecular [2+2] photocycloaddition of an enone with an olefin. nih.govresearchgate.net In a synthesis developed by Pirrung, a dienone precursor was irradiated to generate a tricyclic cyclobutane (B1203170) adduct. nih.govacs.orgthieme-connect.com This strained intermediate is not the final core but serves as a precursor for a subsequent thermal rearrangement.

This step is followed by a Cargill rearrangement, a thermal, acid-catalyzed process that expands the four-membered ring of the photocycloadduct to form the bicyclo[3.2.1]octane system, which is a key structural component of the isocomene framework. nih.govacs.orgthieme-connect.com This sequence, combining a photocycloaddition with a subsequent rearrangement, provides an elegant solution to assembling the complex, bridged ring system of the target molecule. researchgate.netscispace.com

Pirrung's Photocycloaddition-Cargill Rearrangement Sequence:

| Step | Reaction Type | Transformation | Reference |

|---|---|---|---|

| 1 | Intramolecular [2+2] Photocycloaddition | Dienone to tricyclic cyclobutane adduct | nih.govacs.org |

| 2 | Cargill Rearrangement | Tricyclic adduct to bicyclo[3.2.1]octane system | thieme-connect.com |

Paterno-Büchi Reaction and Reductive Fragmentation Cascades

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane (B1205548), has also been ingeniously applied to triquinane synthesis. nih.govwikipedia.orgresearchgate.net Rawal and coworkers developed a strategy where an intramolecular Paternò-Büchi reaction is the cornerstone for the stereocontrolled synthesis of (±)-isocomene. nih.govacs.org

In this approach, a substrate containing both a ketone and an alkene is irradiated, leading to the formation of a tetracyclic oxetane. nih.govnih.gov This reaction is highly stereocontrolled and sets several of the required stereocenters in a single step. The key to unlocking the triquinane skeleton from this oxetane intermediate is a subsequent reductive fragmentation reaction. nih.govacs.org This fragmentation breaks specific bonds within the strained oxetane, revealing the functionalized diquinane core, which is then converted to the final target. nih.govacs.orgresearchgate.net This photocycloaddition-fragmentation sequence provides a convergent and efficient route to the complex natural product. acs.org

Arene-Olefin Meta-Photocycloadditions

The arene-olefin meta-photocycloaddition is a powerful, albeit less common, method for constructing polycyclic systems. scripps.edunih.gov This reaction involves the light-induced addition of an alkene to an aromatic ring, typically in a 1,3-fashion, to create a highly complex, bridged tricyclic system. nih.gov Wender's group demonstrated that this approach could be used to generate the core of (±)-isocomene in a remarkably efficient five-step synthesis. researchgate.netreading.ac.uk

The key step involves the irradiation of a precursor containing both an aromatic ring and an alkene tether. reading.ac.uk The resulting meta-photocycloadduct contains the requisite connectivity for the triquinane skeleton, albeit in a highly strained form. Subsequent cleavage of the cyclopropyl (B3062369) ring within the photoadduct can lead to the desired bicyclo[3.3.0]octane system, which is then elaborated into the final product. nih.gov This methodology showcases the ability of arene-olefin photocycloadditions to rapidly build molecular complexity from simple aromatic starting materials. reading.ac.ukresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (±)-β-Isocomene |

| (±)-Isocomene |

| 1,7-octadien-3-one |

| Bicyclo[3.2.1]octane |

Lewis Acid-Promoted [3+2] Cycloadditions Employing Allylsilane Reagents

A powerful and stereoselective method for constructing the five-membered ring system inherent to the triquinane skeleton involves the Lewis acid-promoted [3+2] cycloaddition of allylsilanes. thieme-connect.comrsc.org This approach has been effectively utilized in the total synthesis of (±)-β-isocomene. iupac.org The key step in this strategy is the reaction of an α,β-unsaturated ketone with an allylsilane, such as allyl-tert-butyldiphenylsilane, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). thieme-connect.com This reaction proceeds through a formal [3+2] cycloaddition, where the allylsilane acts as a three-carbon component, to stereoselectively form a silyl-substituted cyclopentane (B165970) ring. thieme-connect.com

The resulting cycloadduct contains a carbon-silicon bond that can be subsequently transformed. A modified Fleming-Tamao oxidation provides a reliable method to convert the silyl (B83357) group into a hydroxyl group, furnishing a functionalized cyclopentanol (B49286) intermediate primed for further elaboration into the final natural product. thieme-connect.com This organosilicon-mediated approach offers a high degree of stereocontrol in the formation of the triquinane core. thieme-connect.com

Table 1: Key Features of Lewis Acid-Promoted [3+2] Cycloaddition for β-Isocomene Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [3+2] Annulation | thieme-connect.com |

| Key Reagents | Enone, Allyl-tert-butyldiphenylsilane | thieme-connect.comiupac.org |

| Promoter | Lewis Acid (e.g., TiCl₄) | thieme-connect.com |

| Key Intermediate | Silyl-substituted cyclopentane | thieme-connect.com |

| Follow-up Reaction | Modified Fleming-Tamao Oxidation | thieme-connect.com |

| Product | (±)-β-Isocomene | iupac.org |

Prins Reaction Followed by Ring Contraction Sequences

An alternative and efficient strategy for the synthesis of (±)-β-isocomene utilizes a sequence initiated by a Prins reaction, followed by a subsequent ring contraction. nih.govthieme-connect.com The Prins reaction is a versatile carbon-carbon bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene. sigmaaldrich.com In the context of β-isocomene synthesis, this reaction is employed to assemble a key carbocyclic intermediate. thieme-connect.com

This initial cyclization product is then subjected to conditions that induce a ring contraction, often a pinacol-type rearrangement. sigmaaldrich.com This cascade process efficiently reorganizes the carbon skeleton to generate the characteristic angularly fused five-membered rings of the isocomene framework. nih.govthieme-connect.com This strategy has been noted for its efficiency and provides a concise route to the target molecule. thieme-connect.com

Michael Additions to Conjugated Nitrosoalkene Intermediates

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has been adapted to utilize highly reactive conjugated nitrosoalkene intermediates for the synthesis of the isocomene core. capes.gov.brnih.gov Conjugated nitrosoalkenes are typically unstable and are generated in situ from precursors such as α-halooximes. capes.gov.br

In a notable synthesis of (±)-isocomene by Oppolzer, the key carbon-carbon bond-forming step was the stereoselective Michael addition of a lithium enolate to a transiently generated conjugated nitrosoalkene. capes.gov.brbeilstein-journals.org This reaction forges a crucial bond and sets the stereochemistry for the developing triquinane system. The resulting oxime adduct exists predominantly in a cyclic 1,2-oxazine form, which serves as a versatile intermediate for the subsequent transformations required to complete the synthesis of the natural product. capes.gov.br

Enantioselective Synthesis of Beta-Isocomene

Achieving an enantioselective synthesis of β-isocomene, which produces a single enantiomer rather than a racemic mixture, requires the introduction of chirality early in the synthetic sequence. This is commonly accomplished using either chiral auxiliaries or chiral catalysts. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of one or more reactions and is subsequently removed. sigmaaldrich.comnih.gov

While many reported syntheses focus on the racemic product, strategies developed for the enantioselective synthesis of the closely related stereoisomer, (-)-isocomene, are directly applicable. researchgate.net One such successful approach involves the use of a chiral auxiliary to direct the stereospecific alkylation of an enolate. researchgate.net This method allows for the creation of a key α-quaternary stereocenter with high enantiomeric excess (ee). The auxiliary is then cleaved, and the resulting non-racemic intermediate is advanced to the final target. researchgate.net For instance, a known non-racemic intermediate suitable for the synthesis of (−)-isocomene was produced in over 99% ee using this type of methodology. researchgate.net Such strategies, which have been successfully applied to syntheses of other complex molecules, represent a powerful tool for accessing enantiomerically pure β-isocomene. acs.org

Convergent and Step-Economical Approaches in this compound Synthesis

The Lewis acid-promoted [3+2] cycloaddition of an allylsilane to an enone (Section 3.1.4) is an excellent example of a convergent and step-economical approach. rsc.orgstanford.edu It rapidly assembles the complex bicyclo[3.3.0]octane core of β-isocomene by uniting two moderately complex fragments in a single, highly stereocontrolled step. thieme-connect.com Similarly, cascade reactions, which involve two or more transformations occurring in a single pot without isolation of intermediates, are inherently step-economical. stanford.edu The Prins reaction followed by a ring contraction sequence (Section 3.1.5) falls into this category, as it builds significant molecular complexity through a streamlined process. thieme-connect.com These strategies, which create multiple bonds and stereocenters in one operation, are at the forefront of efficient chemical synthesis and have been pivotal in the construction of triquinane natural products like β-isocomene. stanford.eduresearchgate.net

Table 2: Comparison of Advanced Synthetic Strategies for Isocomene Skeletons

| Strategy | Key Transformation | Advantage | Reference |

|---|---|---|---|

| Allylsilane [3+2] Cycloaddition | Lewis Acid-Promoted Annulation | Convergent, High Stereocontrol | thieme-connect.comiupac.org |

| Prins/Ring Contraction | Tandem Cyclization/Rearrangement | Step-Economical, Efficient | nih.govthieme-connect.com |

| Nitrosoalkene Michael Addition | C-C Bond formation via transient intermediate | Novel bond construction | capes.gov.brbeilstein-journals.org |

| Asymmetric Alkylation | Chiral Auxiliary-Directed Enolate Alkylation | Access to Enantiopure Material | researchgate.net |

Chemical Transformations and Mechanistic Insights into Beta Isocomene Reactivity

Acid-Catalyzed Isomerization of Beta-Isocomene to Isocomene (B14461869)

The isomerization of this compound to the thermodynamically more stable isocomene is a well-documented acid-catalyzed process. nih.govacs.org This transformation is a key step in several total syntheses of isocomene, where this compound is generated as a kinetic product and subsequently converted. nih.govrsc.org

The reaction is typically initiated by the protonation of the exocyclic double bond of this compound. This generates a tertiary carbocation intermediate. A subsequent deprotonation event from an adjacent carbon atom leads to the formation of the endocyclic double bond characteristic of the isocomene framework. The driving force for this isomerization is the formation of a more substituted, and thus more stable, internal alkene from a less stable exocyclic one.

Synthetically, this isomerization can be achieved using various acids. For instance, in the total synthesis of (±)-isocomene, (±)-β-isocomene was effectively isomerized using p-toluenesulfonic acid (p-TsOH). acs.org Other acidic conditions have also been employed to facilitate this rearrangement, highlighting its utility in complex molecule synthesis. rsc.org

Molecular Rearrangements of this compound to Other Triquinane Frameworks

The carbon skeleton of this compound is not only prone to simple isomerization but can also undergo more profound molecular rearrangements to other triquinane frameworks under acidic conditions. Isocomene itself, the product of this compound isomerization, has been shown to be an intermediate in the acid-catalyzed rearrangement of other sesquiterpenes, like modhephene, into different triquinane structures. nih.govacs.orgacs.org This indicates that the isocomene framework is a central hub in a complex network of carbocationic rearrangements.

Protonation-Induced Skeletal Rearrangements

The genesis of these complex skeletal reorganizations is the protonation of the alkene functionality. In the case of this compound, protonation of the exocyclic double bond forms a tertiary carbocation. For isocomene, protonation of its endocyclic double bond similarly generates a tertiary carbocation. This initial protonation event creates a high-energy, electron-deficient center that triggers a cascade of rearrangements. nih.govacs.org The molecule seeks to stabilize this positive charge, leading to the migration of adjacent sigma bonds (alkyl or hydride shifts), ultimately resulting in a new, rearranged carbocationic intermediate. This process can continue through several steps until a stable carbocation is formed, which then quenches by deprotonation to yield a new triquinane olefin.

Investigations of 1,2 σ-Bond and Methyl Shift Mechanisms

The intricate pathways of these molecular rearrangements have been elucidated through detailed mechanistic studies, including isotopic labeling and computational analysis. The core mechanisms involved are 1,2-hydride shifts and 1,2-alkyl (specifically, methyl) shifts. nih.govacs.orglibretexts.org These shifts involve the migration of a group from a carbon adjacent to the carbocationic center.

Protonation: Formation of the initial carbocation.

1,2 σ-Bond and Methyl Shifts: A series of Wagner-Meerwein rearrangements where both C-C sigma bonds and methyl groups migrate to stabilize the positive charge and rearrange the carbon skeleton. nih.govacs.orgresearchgate.net

Deprotonation: Elimination of a proton to form the final, rearranged alkene product.

To confirm the specifics of the methyl migration, a deuterium-labeling study was conducted. By synthesizing a stereospecifically deuterated version of a precursor, researchers were able to track the position of the deuterium (B1214612) label in the final rearranged triquinane product using 13C NMR spectroscopy. nih.govacs.org This experiment provided conclusive evidence for a stereoselective methyl migration, which was further supported by quantum chemical calculations. nih.gov

Table 1: Mechanistic Steps in the Acid-Catalyzed Rearrangement of Isocomene

| Step | Description | Key Feature |

|---|---|---|

| 1 | Protonation of Alkene | Generation of a tertiary carbocation. |

| 2 | 1,2-Sigma Bond Shift | Migration of a C-C bond to an adjacent carbocationic center. |

| 3 | 1,2-Methyl Shift | Migration of a methyl group to an adjacent carbocationic center. libretexts.org |

| 4 | Deprotonation | Formation of a new alkene, yielding the rearranged triquinane product. |

Controlled Free Radical Fragmentations in this compound Analogs

While the reactivity of this compound itself is dominated by cationic rearrangements, the synthesis of its structural analogs has employed controlled free radical fragmentations as a key strategy. acs.orgresearchgate.net These reactions typically involve the generation of a strained, polycyclic intermediate containing a cyclobutane (B1203170) ring, which is then fragmented under radical conditions to construct the desired carbon framework.

One prominent example is found in synthetic approaches to complex natural products where a photochemical [2+2] cycloaddition is used to form a cyclobutane-containing intermediate. acs.orgresearchgate.net This strained ring can then be selectively cleaved. For instance, a SmI₂-mediated ketyl radical formation can induce a fragmentation cascade. acs.org

A more specific example involves an oxidative cyclobutanol (B46151) fragmentation used in the synthesis of the norcembranoid diterpenoid scabrolide A. caltech.edu In this case, a cyclobutanol, structurally analogous to a functionalized isocomene precursor, undergoes fragmentation when treated with N-iodosuccinimide (NIS) and copper(I) iodide (CuI). The proposed mechanism involves the formation of a hypoiodite (B1233010) intermediate, which then undergoes a radical fragmentation followed by recombination to form an iodide. Subsequent elimination yields the final enone product. This strategy demonstrates how radical-mediated C-C bond cleavage can be a powerful tool for ring expansion and the construction of complex molecular architectures related to the triquinanes. caltech.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isocomene |

| Modhephene |

| p-Toluenesulfonic acid |

| N-iodosuccinimide |

| Copper(I) iodide |

Analytical Research Methodologies for Beta Isocomene Characterization and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like beta-isocomene, particularly within complex mixtures such as essential oils. spectroscopyonline.com GC is highly effective for separating structurally similar sesquiterpenes. spectroscopyonline.com The methodology involves vaporizing a sample and passing it through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound and other sesquiterpenes with the chemical formula C15H24, the molecular ion peak is often observed at m/z 204. thieme-connect.comcopernicus.org Characteristic fragment ions are also monitored for identification purposes. researchgate.netmdpi.com Identification is further confirmed by comparing the obtained mass spectrum and retention index (RI) with those in spectral libraries (like NIST) and published literature. mdpi.comresearchgate.netajol.info The retention index of this compound varies depending on the specific GC column and conditions used, but has been reported on various stationary phases. researchgate.netajol.infosdsuvcampusgopeshwar.ac.innist.govmdpi.com For example, a retention index of 1418 was reported on a TG-5 (5% phenyl-methylpolysiloxane) column. researchgate.netajol.info

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ | lookchem.com |

| Molecular Weight | 204.35 g/mol | lookchem.com |

| Molecular Ion [M]⁺ | m/z 204 | thieme-connect.comcopernicus.org |

| Major Mass Fragments | m/z 189, 162, 161, 147, 119 | thieme-connect.com |

| Retention Index (RI) | 1418 (on TG-5 column) | researchgate.netajol.info |

| Retention Index (RI) | 1403 (on Rtx-5 column) | sdsuvcampusgopeshwar.ac.in |

| Retention Index (RI) | 1409 (on HP-5MS column) | mdpi.com |

In the analysis of intricate biological or environmental samples, such as plant essential oils or atmospheric aerosols, numerous compounds with similar retention times and mass spectral features can co-elute, making unambiguous identification challenging. spectroscopyonline.comcopernicus.org High-resolution gas chromatography-mass spectrometry (HR-GC-MS) provides a significant advantage in these situations. Unlike standard quadrupole mass spectrometers, high-resolution instruments like time-of-flight (ToF) analyzers can measure mass-to-charge ratios with very high accuracy (typically to four or five decimal places).

This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For instance, it enables differentiation between nearly isobaric ions, which is critical in complex matrices where multiple compounds may be present. The use of two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-ToF-MS) further enhances separation power and has been utilized for the detailed analysis of sesquiterpenes and their derivatives in atmospheric samples. copernicus.org

Many sesquiterpenes, including those with the isocomene (B14461869) skeleton, are chiral and can exist as different enantiomers (mirror-image isomers). These enantiomers often exhibit distinct biological activities. Chiral GC-MS is a specialized technique used to separate and identify these different stereoisomers. This is accomplished by using a chiral stationary phase in the GC column, which interacts differently with each enantiomer, causing them to elute at different times.

While direct chiral analysis of this compound is not extensively documented in the reviewed literature, the technique is widely applied to other sesquiterpenes found in essential oils. For example, chiral GC-MS has been successfully used to determine the enantiomeric distribution of compounds like (E)-β-caryophyllene and germacrene D in chamomile extracts. nih.gov This demonstrates the capability of the methodology to resolve the stereochemistry of complex terpenes, a crucial step in understanding their biosynthesis and biological function. nih.gov The application of this technique would be essential to determine the enantiomeric purity of a given this compound sample, whether from a natural source or synthetic route. nih.gov

High-Resolution GC-MS for Identification in Complex Natural Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. mdpi.com While GC-MS is excellent for detection and identification within mixtures, NMR provides detailed information about the carbon-hydrogen framework of an isolated compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, HMBC, and NOESY), the complete connectivity and relative stereochemistry of the molecule can be determined. mdpi.comacs.org

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. thieme-connect.comacs.org Data from the total synthesis of (±)-β-isocomene has provided precise chemical shift values. thieme-connect.com These spectral fingerprints are definitive for confirming the identity of this compound after its isolation.

Table 2: ¹H and ¹³C NMR Data for (±)-β-Isocomene in CDCl₃

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | 0.85 (d, J = 7.2 Hz) | 13.00 |

| CH₃ | 1.026 (s) | 17.27 |

| CH₃ | 1.030 (s) | 23.16 |

| CH₃ | 1.55 (d, J = 1.3 Hz) | 23.71 |

| CH₂ | 1.14-1.43 (m) | 24.01 |

| CH₂ | 1.14-1.43 (m) | 31.91 |

| CH₂ | 1.14-1.43 (m) | 33.62 |

| CH₂ | 1.48-1.58 (m) | 37.22 |

| CH | 1.99 (m) | 39.88 |

| CH₂ | 1.48-1.58 (m) | 42.60 |

| C | - | 56.61 |

| C | - | 59.86 |

| C | - | 63.75 |

| CH | 4.85 (m) | 132.66 |

| C | - | 142.81 |

Data sourced from a study on the total synthesis of (±)-β-isocomene. thieme-connect.com

Advanced Chromatographic Techniques for Isolation and Purification

The isolation of this compound from its natural sources, typically essential oils from plants, or from synthetic reaction mixtures requires effective purification methods. frontiersin.org Advanced chromatographic techniques are employed to separate the target compound from other structurally related terpenes and constituents.

Column chromatography is a fundamental and widely used technique for this purpose. frontiersin.orgnih.gov In this method, a solution of the crude extract is passed through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. frontiersin.orgnih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Separation is achieved based on the differential adsorption of the components to the stationary phase; less polar compounds like the hydrocarbon sesquiterpene this compound typically elute faster with non-polar solvents (e.g., hexane), while more polar compounds are retained more strongly. The fractions collected from the column are often analyzed by Thin-Layer Chromatography (TLC) or GC-MS to identify those containing the desired compound. frontiersin.org For more challenging separations, techniques like reverse-phase chromatography may also be employed. nih.gov

Theoretical and Computational Chemistry Studies on Beta Isocomene

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation in Synthesis and Transformations

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of intricate molecules like beta-isocomene. A pivotal transformation in many synthetic routes towards the isocomene (B14461869) core is the Cargill rearrangement, a strain-release-driven skeletal reorganization. DFT calculations have provided profound insights into the mechanistic nuances of this rearrangement.

In the context of synthesizing complex triquinanes, computational studies have dissected the Cargill rearrangement, revealing that it can proceed through distinct mechanistic pathways. thieme-connect.com DFT analysis has shown that these rearrangements are typically irreversible and can occur via two main routes: a stepwise process involving an oxocarbenium intermediate and a subsequent Meinwald rearrangement, or a concerted dyotropic rearrangement. thieme-connect.comacs.org The choice of pathway, and consequently the product distribution, is highly dependent on the reaction conditions, particularly the nature of the acid catalyst. thieme-connect.comacs.org

For instance, DFT calculations on model systems have demonstrated that Brønsted acids tend to favor a stepwise pathway that proceeds through an oxocarbenium intermediate, leading to the formation of bridged ring systems. thieme-connect.comacs.org In contrast, Lewis acids like diethylaluminum chloride (Et₂AlCl) can promote a concerted dyotropic rearrangement, which favors the formation of fused ring systems. thieme-connect.com These theoretical findings rationalize the experimentally observed regioselectivity and provide a predictive framework for controlling the outcome of such skeletal rearrangements. thieme-connect.com

One of the early and elegant total syntheses of (±)-isocomene, a close isomer of this compound, employed an intramolecular [2+2] photocycloaddition followed by a Cargill rearrangement as the key steps. researchgate.netuoi.gr While this specific synthesis predates the widespread use of DFT, modern computational methods have been applied to similar systems, clarifying the energetics and transition states of these crucial transformations. thieme-connect.comacs.orgnih.gov DFT calculations on related systems have shown that the photochemical [2+2] cycloaddition creates a highly strained cyclobutane (B1203170) intermediate, and the subsequent acid-catalyzed rearrangement is driven by the release of this ring strain. researchgate.netuoi.gr

More recent and complex total syntheses, such as those for the crinipellin (B1207540) family of natural products which share structural similarities with isocomenes, have heavily relied on DFT to guide and understand key transformations. acs.orgnih.gov In these studies, DFT calculations (e.g., using the SMD(toluene)-mPW1PW91/6-31+G(d,p) level of theory) were used to examine different Lewis and Brønsted acid-catalyzed Cargill rearrangements. acs.orgnih.gov The computations revealed that Brønsted acid-catalyzed processes likely follow stepwise paths, whereas aluminum-based Lewis acids can facilitate a concerted, albeit asynchronous, rearrangement. acs.orgnih.gov These computational insights were critical in developing conditions to selectively form a desired skeletal structure from a common intermediate. nih.gov

| Catalyst System | Predicted Mechanistic Pathway | Favored Product Type | Reference |

| Brønsted Acid (H⁺) | Stepwise (via oxocarbenium intermediate) | Bridged Ring System | thieme-connect.comacs.org |

| Diethylaluminum chloride (Et₂AlCl) | Concerted Dyotropic Rearrangement | Fused Ring System | thieme-connect.com |

| AlR₃-type Lewis Acids | Concerted (asynchronous) | Fused Ring System | acs.orgnih.gov |

Molecular Orbital Theory and its Application to Intramolecular Rearrangements of this compound

Molecular Orbital (MO) theory provides the fundamental framework for understanding the electronic changes that occur during chemical reactions, including the intramolecular rearrangements of this compound and its precursors. While direct MO analysis is often embedded within more sophisticated computational methods like DFT, the principles of orbital symmetry and frontier molecular orbital (FMO) interactions are crucial for rationalizing reaction pathways and outcomes. numberanalytics.commsu.eduimperial.ac.uk

The acid-catalyzed isomerization of this compound to the more stable isocomene, and the rearrangements of related precursors, involve a series of carbocationic intermediates and 1,2-shifts. acs.orgnih.gov The feasibility and stereochemistry of these shifts can be understood from an MO perspective. For example, the migration of an alkyl group in a Wagner-Meerwein rearrangement occurs through a transition state where the sigma orbital of the migrating C-C bond overlaps with the empty p-orbital of the carbocation. This interaction, a suprafacial thieme-connect.comresearchgate.net-sigmatropic shift, is symmetry-allowed according to the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry throughout the reaction. msu.edu

In the acid-catalyzed rearrangement of (−)-modhephene to a (−)-triquinane, which proceeds through (−)-isocomene as an intermediate, quantum chemical calculations were performed to understand the stereoselective methyl migration observed. acs.org The results indicated that the observed stereoselectivity was in accordance with the demands of molecular orbital interactions during the rearrangement cascade. acs.org

Furthermore, many synthetic routes to the isocomene skeleton involve pericyclic reactions, such as the intramolecular [2+2] photocycloaddition. researchgate.netuoi.gr The feasibility of such reactions is directly explained by MO theory. In a photochemical [2+2] cycloaddition, the absorption of a photon promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of one of the alkene components. nih.gov This excited state can then interact with the ground state of the second alkene in a symmetry-allowed [π²s + π²s] manner, leading to the formation of the cyclobutane ring. semanticscholar.org

The Cope rearrangement, a nih.govnih.gov-sigmatropic shift, is another pericyclic reaction whose mechanism is deeply rooted in MO theory. numberanalytics.com While not directly in the final steps for this compound, understanding such rearrangements is key in the broader context of terpene synthesis. The reaction proceeds through a concerted transition state where the HOMO of one allyl fragment interacts with the LUMO of the other, allowing for the simultaneous breaking and formation of sigma bonds in a way that maintains orbital symmetry. numberanalytics.commsu.edu The preference for a chair-like transition state over a boat-like one is also explained by minimizing steric strain and optimizing orbital overlap. numberanalytics.com

Computational Modeling of Stereoselectivity in Synthetic Routes to this compound

The synthesis of this compound, an angular triquinane, presents significant stereochemical challenges due to the creation of multiple contiguous stereocenters, often including quaternary carbons. uoi.grnih.gov Computational modeling, primarily using DFT, has become a powerful tool for predicting and rationalizing the stereoselectivity observed in key synthetic steps.

A common strategy to construct the isocomene framework is through an intramolecular [2+2] photocycloaddition. uoi.grnih.gov The stereochemical outcome of this cycloaddition is critical. In Pirrung's synthesis of isocomene, the irradiation of a dienone precursor resulted in a single photoadduct with three contiguous quaternary stereocenters. uoi.gr The observed high stereospecificity was rationalized by invoking a model where the terminal olefin approaches the enone from the diastereoface opposite to an existing methyl substituent to minimize steric hindrance. uoi.gr Modern computational methods can model the transition states for such cycloadditions, quantifying the energy differences between competing diastereomeric pathways and thus predicting the major product.

In the enantioselective synthesis of related natural products, computational studies have been used to explain the stereodifferentiation in reactions. For example, in meta photocycloadditions carried out within a cyclodextrin (B1172386) cavity, differences in enantiomeric excess for various products were explained by modeling the different approaches of the substrate within the chiral cavity, showing how one facial approach could be more sterically favored than another. publish.csiro.au

The Cargill rearrangement, a key step in several isocomene-related syntheses, also has stereochemical implications that can be modeled. thieme-connect.com DFT calculations have been employed to understand how different Lewis acids influence the stereochemical outcome. The calculations suggest that repulsive steric interactions between substituents on the substrate and the coordinated Lewis acid can dictate the preferred migration pathway, ultimately controlling the stereochemistry of the rearranged product. thieme-connect.com

Another powerful synthetic method involves the Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane (B1205548). nih.gov In a synthesis of (±)-β-isocomene, a Lewis acid-mediated epoxide-carbonyl rearrangement of a tricyclic epoxide afforded the triquinane core. nih.gov The stereochemistry of the starting epoxide dictates the stereochemical outcome of the rearrangement. Computational modeling can be used to analyze the conformational preferences of the transition states in such rearrangements, explaining why a particular stereoisomer is formed.

Quantum Chemical Investigations of Terpene Biosynthesis Catalysis for this compound Precursors

This compound is a sesquiterpene natural product, and its biosynthesis, like that of other terpenes, begins with simple acyclic precursors and involves a series of complex, enzyme-catalyzed carbocationic cyclizations and rearrangements. ucdavis.eduacs.org Quantum chemical methods, particularly DFT, have been instrumental in mapping the intricate potential energy surfaces of these transformations, often revealing unexpected intermediates and pathways that differ from initial mechanistic proposals. ucdavis.eduresearchgate.net

The biosynthesis of all sesquiterpenes, including the isocomene family, starts from farnesyl diphosphate (B83284) (FPP). researchgate.netfrontiersin.orgrsc.org The first committed step is the ionization of FPP to form a farnesyl cation, which then undergoes a 1,10- or 1,11-cyclization to generate a macrocyclic carbocation intermediate, typically the humulyl cation. researchgate.net Terpene synthase (TPS) enzymes play a crucial role in this process, not only catalyzing the initial ionization but also templating the specific folding of the flexible FPP substrate to guide it toward a particular cyclization channel. acs.org

Quantum chemical studies have explored the subsequent carbocation cascade that leads from the humulyl cation to various tricyclic skeletons, including that of isocomene. researchgate.net These calculations analyze the relative energies of various cationic intermediates and the activation barriers for the transition states connecting them. The studies have shown that the reaction landscape is a "carbocation continuum," where the enzyme guides the substrate through a series of low-energy intermediates and transition states, preventing premature quenching by water and avoiding high-energy species like secondary carbocations. ucdavis.eduacs.org

For example, theoretical studies on the formation of various triquinane skeletons, such as pentalenene (B1246303) and isocomene, from FPP have been reported. researchgate.net These computational investigations map out distinct pathways involving a series of 1,2-hydride and alkyl shifts, as well as further cyclizations, that transform the initial macrocyclic cation into the compact, fused-ring system of the final product. researchgate.net The calculations can identify the rate-determining step of the cascade and rationalize the formation of specific side products through deprotonation of various cationic intermediates along the main pathway. ucdavis.edu This highlights a key function of the terpene synthase: to control the timing and location of proton removal, thereby ensuring the fidelity of the biosynthetic pathway. ucdavis.edu

| Precursor/Intermediate | Transformation | Key Role of Theory | Reference |

| Farnesyl Diphosphate (FPP) | Ionization and Cyclization | Elucidating the initial cyclization pathways (e.g., to humulyl cation) and the role of enzyme templating. | acs.orgresearchgate.net |

| Humulyl Cation | Cationic Cascade/Rearrangement | Mapping the potential energy surface, identifying intermediates and transition states leading to the isocomene skeleton. | researchgate.net |

| Carbocation Intermediates | Deprotonation vs. Rearrangement | Explaining product distributions and the role of the enzyme in preventing premature reaction quenching. | ucdavis.edu |

Future Perspectives in Beta Isocomene Chemical Research

Exploration of Unprecedented Chemical Transformations and Derivatizations

The future of beta-isocomene chemistry lies not just in its synthesis but in its use as a scaffold for creating novel molecular diversity. The rigid, three-dimensional framework of the isocomene (B14461869) core is an ideal starting point for generating new derivatives with potentially unique biological activities.

A significant frontier is the use of enzymes to perform reactions that are difficult to achieve with traditional synthetic methods. Research has shown that terpene cyclases (TCs) possess a broader synthetic potential than previously assumed. acs.org For instance, the sesquiterpene cyclase BcBOT2 has been shown to catalyze an unprecedented cationically induced migration of a methoxy (B1213986) group, a transformation not seen before in either biosynthesis or synthetic chemistry. acs.orgnih.gov This discovery highlights the potential of using terpene cyclases with modified substrates to generate novel, oxygenated terpene skeletons derived from structures related to isocomene. acs.org

Another promising avenue is the oxidative derivatization of the polyquinane scaffold using cytochrome P450 (CYP450) enzymes. acs.org These enzymes can introduce a variety of functional groups at specific positions on the carbon skeleton. Research has identified versatile CYP450s, such as PeniB and CYP450-4710, capable of performing a wide range of oxidations on triquinane scaffolds, including dihydroxylation, epoxidation, carboxylation, and even the formation of new ether rings. acs.org Applying such enzymes to the this compound backbone could yield a library of new compounds, significantly expanding the chemical space around this natural product. This "reshaping" of the molecular structure through biocatalytic C-H oxidation offers a powerful tool for creating complex and diverse derivatives that would be challenging to access through conventional synthesis. acs.org

| Enzyme Class | Transformation Type | Potential Outcome on Isocomene Scaffold | Source |

| Sesquiterpene Cyclase (e.g., BcBOT2) | Cation-induced rearrangements | Creation of new oxygenated terpene skeletons through unprecedented migrations. | acs.orgnih.gov |

| Cytochrome P450 (e.g., PeniB, CYP450-4710) | Oxidative Derivatization | Introduction of hydroxyl, epoxide, and carboxyl groups; formation of new ether rings. | acs.org |

Development of Innovative Green Chemistry Approaches for its Synthesis

While classic total syntheses of this compound have been achieved, future efforts will increasingly focus on aligning these synthetic routes with the principles of green chemistry. scielo.bracs.orgescholarship.orgrsc.orgresearchgate.net This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Photochemical reactions represent a key strategy in this endeavor. nih.govresearchgate.netacs.org The synthesis of (±)-β-isocomene has been accomplished using an intramolecular [2+2] photocycloaddition as a key step. nih.govacs.org Such reactions use light to construct complex carbocyclic frameworks, often proceeding with high selectivity and avoiding the need for harsh chemical reagents. nih.gov The use of photochemical methods like the Paternò-Büchi reaction and the Cargill rearrangement in the synthesis of the isomeric (±)-isocomene further demonstrates the power of light-mediated chemistry to build the triquinane core efficiently. acs.org

Biocatalysis, as mentioned in the previous section, is inherently a green technology. Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous environments, offering a sustainable alternative to traditional chemical processes that often require toxic solvents, extreme temperatures, and heavy metal catalysts. The development of whole-cell biocatalysts or immobilized enzymes for the transformation of isocomene or its precursors represents a significant step towards environmentally benign chemical production.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

In the context of terpene biosynthesis, ML is being used to tackle the challenge of predicting enzyme function from protein sequence data. nih.govnih.gov Terpene synthases (TSs) exhibit a remarkable lack of a clear sequence-to-function relationship, making it difficult to predict the product of a given enzyme. nih.govnih.gov To overcome this, researchers are developing ML models trained on curated datasets of characterized terpene synthase reactions. researchgate.netbiorxiv.org These models can learn the subtle patterns connecting an enzyme's amino acid sequence to the specific terpene scaffold it produces. This predictive power can dramatically speed up the discovery of novel terpene synthases, including those that could produce this compound or its precursors, from large genomic databases. researchgate.netbiorxiv.org

Advancements in De Novo Biosynthetic Pathway Engineering for Enhanced Production

The production of this compound from its natural plant sources is often inefficient and unsustainable. mdpi.comjrespharm.comresearchgate.net Metabolic engineering offers a promising alternative by reprogramming microorganisms like Escherichia coli or yeast to serve as cellular factories for terpene production. researchgate.netdtu.dk This approach, known as de novo biosynthesis, involves introducing a heterologous biosynthetic pathway into a microbial host. google.comgoogle.com

For sesquiterpenes like this compound, this typically involves engineering the mevalonate (B85504) (MVA) pathway to ensure a high flux of the universal C15 precursor, farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net Subsequently, a specific terpene synthase gene responsible for converting FPP into the desired isocomene scaffold is introduced and expressed. researchgate.net For example, an α-isocomene synthase from chamomile (Matricaria recutita) has been successfully used in E. coli to produce α-isocomene. core.ac.uk Similar strategies could be developed for this compound by identifying and utilizing a dedicated β-isocomene synthase.

Significant progress has been made in optimizing these microbial systems, with studies reporting α-isocomene titers reaching 77.5 mg/L in engineered E. coli. researchgate.netresearchgate.net Future advancements will focus on overcoming metabolic bottlenecks, such as limited cofactor availability (e.g., NADPH and ATP), and fine-tuning gene expression to balance metabolic flux and maximize product yield. researchgate.net The identification of novel and more efficient terpene synthases, aided by the machine learning approaches discussed previously, will be crucial for enhancing the productivity and economic viability of microbial this compound production. nih.gov

Q & A

Q. How should negative or inconclusive results in this compound studies be reported to avoid publication bias?

- Methodological Answer : Submit datasets to open-access repositories (e.g., Figshare) with annotations explaining experimental context. Use neutral language in manuscripts (e.g., “no significant correlation observed” vs. “failed experiment”) and emphasize methodological insights. Journals like PLOS ONE specialize in publishing such studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.